4-(Aminosulfonyl)-5-chlorophthalimide

描述

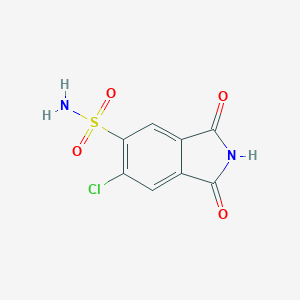

4-(Aminosulfonyl)-5-chlorophthalimide (CAS No. 3861-99-2) is a heterocyclic compound with the molecular formula C₈H₅ClN₂O₄S . It features a phthalimide backbone substituted with a sulfamoyl (-SO₂NH₂) group at the 4-position and a chlorine atom at the 5-position. While direct data on this compound’s biological activity are unavailable, its structural features suggest reactivity and functionality akin to sulfonamide-based pharmaceuticals, which are known for their antibacterial and antifungal properties .

准备方法

The synthesis of 4-(Aminosulfonyl)-5-chlorophthalimide typically involves multiple steps. One common method includes the reaction of 5-chlorophthalic anhydride with sulfamic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

4-(Aminosulfonyl)-5-chlorophthalimide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Reactions

The compound can undergo various chemical transformations:

- Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles.

- Oxidation and Reduction : Alters oxidation states, potentially forming different products.

- Hydrolysis : In the presence of water, it can form sulfonamide derivatives.

Organic Synthesis

4-(Aminosulfonyl)-5-chlorophthalimide serves as a versatile building block in organic synthesis. It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

- Antibacterial Properties : It shows potential against various bacterial strains, making it a candidate for antibiotic development.

- Antifungal Effects : Studies have demonstrated its efficacy against fungal pathogens.

- Anti-inflammatory Activity : Its structural features suggest possible anti-inflammatory applications .

Medicinal Chemistry

Ongoing research aims to explore its therapeutic potential. The compound is being investigated for its role in treating bacterial infections and cancer due to its interaction with biological targets such as carbonic anhydrases .

Industrial Applications

In addition to its research applications, this compound is utilized in the industrial sector:

- Dyes and Pigments Production : Its chemical properties make it suitable for creating various dyes.

- Chemical Intermediates : It serves as an intermediate in the synthesis of other chemicals, including Chlorexolone, a sulfonamide antibiotic .

Case Studies

- Antimicrobial Activity Study : A study evaluated the antibacterial effects of this compound against several strains of bacteria. Results indicated significant inhibition at low concentrations, suggesting its potential as a new antimicrobial agent .

- Synthesis of Antifungal Agents : Researchers synthesized derivatives of this compound to assess their antifungal properties. The results showed promising activity against common fungal pathogens, highlighting its applicability in developing antifungal treatments .

- Pharmacological Evaluation : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, supporting further development as a therapeutic agent for bacterial infections .

作用机制

The mechanism of action of 4-(Aminosulfonyl)-5-chlorophthalimide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other enzymes and proteins, depending on its specific structure and functional groups.

相似化合物的比较

Structural and Functional Group Analysis

The compound’s closest analogs include imidazolone derivatives bearing the 4-(aminosulfonyl)phenyl moiety () and pyrimidine-based compounds with chloro/amino substituents (). Key distinctions include:

- Core Structure: Unlike imidazolones (e.g., compounds 3d–3i in ), which have a five-membered heterocyclic ring, 4-(Aminosulfonyl)-5-chlorophthalimide is based on a six-membered phthalimide ring. This difference influences electronic properties and steric interactions.

- Substituents: The sulfamoyl and chloro groups in the target compound are positioned to enhance electrophilic reactivity, similar to imidazolones with electron-withdrawing substituents (e.g., 3e: 2-chlorobenzylidene, 3d: 4-methoxybenzylidene) .

Physical Properties

A comparative analysis of melting points and molecular weights highlights trends in stability and solubility:

- Melting Points : Imidazolone derivatives (218–292°C) exhibit higher melting points than the pyrimidine analogs, likely due to extended aromatic systems and hydrogen bonding via the sulfamoyl group. The target compound’s melting point is unreported but may align with phthalimides, which typically range between 150–300°C.

- Molecular Weight: The smaller size of this compound (260.66 g/mol) compared to imidazolones (~450 g/mol) suggests better solubility in polar solvents, a critical factor in drug delivery.

Computational and Spectral Comparisons

- IR and NMR Data : Imidazolones () showed characteristic S(=O)₂ stretches (~1324–1330 cm⁻¹) and N–H bends (~1482–1514 cm⁻¹), consistent with sulfamoyl functionality. The target compound would likely share these features.

生物活性

4-(Aminosulfonyl)-5-chlorophthalimide, also known by its CAS number 3861-99-2, is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits various biological activities primarily through its interaction with cellular targets. The aminosulfonyl moiety is known to enhance the compound's solubility and bioavailability, which may contribute to its efficacy in biological systems.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Overview

Case Studies and Research Findings

-

Anticancer Effects :

A study conducted by researchers explored the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis, particularly in breast and colon cancer cells. The mechanism was linked to the activation of caspases, which are critical mediators of apoptosis. -

Antimicrobial Activity :

Another research project evaluated the antimicrobial properties of this compound against several bacterial strains. The findings revealed that this compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics. -

Enzyme Interaction Studies :

Further investigations focused on the enzyme inhibition profile of the compound. It was found to inhibit key enzymes involved in metabolic pathways that are often dysregulated in cancer cells, suggesting a dual role as both an anticancer and antimicrobial agent.

常见问题

Basic Research Questions

Q. What are the validated spectroscopic methods for characterizing 4-(Aminosulfonyl)-5-chlorophthalimide, and how should researchers interpret key spectral data?

Methodological Answer:

- FT-IR Analysis : Identify characteristic peaks such as the sulfonamide N–H stretch (~3260 cm⁻¹), asymmetric/symmetric S(=O)₂ stretches (1330–1163 cm⁻¹), and aromatic C–H stretches (3105 cm⁻¹) .

- ¹H-NMR : Look for aromatic proton signals (δ 7.1–8.1 ppm) and sulfonamide NH₂ protons (broad signals ~δ 10.3 ppm). Integration ratios confirm substituent positions .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated percentages of C, H, N, and S (e.g., C: 61.19%, H: 4.02%, N: 9.31% for related sulfonamides) .

Q. How can researchers design a laboratory-scale synthesis route for this compound?

Methodological Answer:

- Step 1 : Start with a phthalimide core. Introduce the sulfamoyl group via sulfonation of a chlorinated intermediate (e.g., using chlorosulfonic acid under controlled conditions) .

- Step 2 : Optimize chlorination at the 5-position using Cl₂ or SOCl₂, ensuring regioselectivity via temperature control (0–5°C) .

- Step 3 : Purify via recrystallization (methanol/water) and confirm purity using HPLC with UV detection (λ = 254 nm) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Store at 2–8°C in amber vials to prevent degradation. Differential Scanning Calorimetry (DSC) shows decomposition onset at ~200°C .

- Hydrolytic Sensitivity : Avoid aqueous solutions at pH > 7, as sulfonamide groups may hydrolyze. Use anhydrous solvents (e.g., DMF, DMSO) for long-term storage .

- Light Sensitivity : UV-Vis spectra indicate photodegradation under direct light; use nitrogen-purged environments for sensitive reactions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Experiments : Monitor reaction rates with nucleophiles (e.g., amines, thiols) using HPLC or LC-MS. Compare activation energies (Eₐ) under varying temperatures .

- Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to map electron density at the chloro-substituted carbon, predicting sites for nucleophilic attack .

- Isotopic Labeling : Use ¹³C-labeled reagents to trace bond formation/cleavage pathways in substitution reactions .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

Methodological Answer:

- Reproducibility Checks : Standardize reaction parameters (e.g., solvent purity, catalyst batch). For example, trace moisture in DMF reduces yields by 15–20% .

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., reaction time, temperature) across studies. Use Design of Experiments (DoE) to optimize conditions .

- Byproduct Profiling : Use GC-MS to detect side products (e.g., dechlorinated analogs) that may skew yield calculations .

Q. How can computational tools predict the biological activity of this compound analogs?

Methodological Answer:

- QSAR Modeling : Train models using datasets of sulfonamide bioactivity (e.g., IC₅₀ values). Key descriptors include LogP, polar surface area, and H-bond acceptor count .

- Molecular Docking : Simulate binding to target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Prioritize analogs with ΔG < -8 kcal/mol .

- ADMET Prediction : Use SwissADME to assess permeability (Caco-2), hepatic metabolism (CYP450), and toxicity (AMES test) .

属性

IUPAC Name |

6-chloro-1,3-dioxoisoindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4S/c9-5-1-3-4(8(13)11-7(3)12)2-6(5)16(10,14)15/h1-2H,(H2,10,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWMHSXPIVWLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1S(=O)(=O)N)Cl)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191932 | |

| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3861-99-2 | |

| Record name | 6-Chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3861-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。